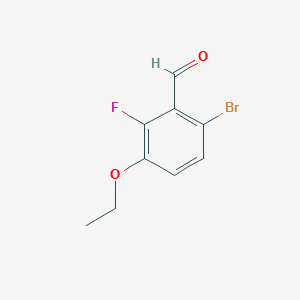

6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-ethoxy-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWHWJOCYQOYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287946 | |

| Record name | 6-Bromo-3-ethoxy-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-07-2 | |

| Record name | 6-Bromo-3-ethoxy-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-ethoxy-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Bromo-3-ethoxy-2-fluorobenzaldehyde, a valuable substituted benzaldehyde intermediate in medicinal chemistry and materials science. This document outlines a scientifically robust, two-step synthetic pathway commencing with the bromination of 1-ethoxy-2-fluorobenzene to yield the key precursor, 1-bromo-4-ethoxy-3-fluorobenzene. The subsequent and final step involves a regioselective formylation to produce the target molecule. This guide delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical aspects of reaction control and product characterization. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: Strategic Importance of Substituted Benzaldehydes

Polysubstituted benzaldehydes are pivotal building blocks in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The specific substitution pattern of this compound, featuring a bromine atom, an ethoxy group, and a fluorine atom, offers a unique combination of steric and electronic properties. These functionalities provide multiple reactive handles for further chemical transformations, making it a highly sought-after intermediate for the development of novel compounds. The strategic placement of the formyl group, ortho to both a bromine and a fluorine atom, presents a distinct synthetic challenge and opportunity. This guide elucidates a logical and efficient synthetic strategy to access this valuable molecule.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the synthesis of the key intermediate, 1-bromo-4-ethoxy-3-fluorobenzene. The second step is the crucial formylation of this intermediate to yield the final product. Two viable methods for the formylation are presented: the Vilsmeier-Haack reaction and ortho-lithiation followed by reaction with a formylating agent.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Bromo-4-ethoxy-3-fluorobenzene

The initial step focuses on the regioselective bromination of 1-ethoxy-2-fluorobenzene. The ethoxy group is a strongly activating ortho-, para-director due to its +M (mesomeric) effect, while the fluorine atom is a deactivating ortho-, para-director due to its -I (inductive) effect being dominant over its +M effect. The directing effects of the ethoxy group are stronger, and thus the incoming electrophile (bromine) is predominantly directed to the para position relative to the ethoxy group.

Experimental Protocol: Bromination of 1-Ethoxy-2-fluorobenzene

This protocol is adapted from established procedures for the bromination of activated aromatic rings.

Materials:

-

1-Ethoxy-2-fluorobenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethoxy-2-fluorobenzene (1.0 eq.) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-bromo-4-ethoxy-3-fluorobenzene.

Expected Data for 1-Bromo-4-ethoxy-3-fluorobenzene

| Parameter | Expected Value |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Approx. 220-230 °C |

Step 2: Formylation of 1-Bromo-4-ethoxy-3-fluorobenzene

This step introduces the formyl group onto the 1-bromo-4-ethoxy-3-fluorobenzene ring. The regioselectivity is governed by the directing effects of the substituents. The ethoxy group is the most activating group and directs ortho and para. The para position is blocked by the bromine atom. Of the two ortho positions, the one between the fluorine and ethoxy groups is sterically hindered. Therefore, the formylation is expected to occur at the position ortho to the ethoxy group and meta to the bromine and fluorine atoms, which is the desired C6 position.

Two primary methods are proposed for this transformation: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1][2][3] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Materials:

-

1-Bromo-4-ethoxy-3-fluorobenzene

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF.

-

Cool the DMF to 0 °C in an ice bath and slowly add POCl₃ (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-bromo-4-ethoxy-3-fluorobenzene (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Method B: Ortho-Lithiation and Formylation

Ortho-lithiation provides an alternative route for regioselective formylation.[4] The fluorine atom can act as a directed metalation group, facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium (n-BuLi), followed by quenching with a formylating agent such as DMF.

Materials:

-

1-Bromo-4-ethoxy-3-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF, anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-4-ethoxy-3-fluorobenzene (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add anhydrous DMF (1.2 eq.) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization of this compound

Predicted Physicochemical Properties and Spectroscopic Data

| Parameter | Predicted Value/Observation |

| CAS Number | 1114809-07-2 [8][9][10] |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 50-70 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.3 (s, 1H, -CHO), 7.4-7.2 (m, 2H, Ar-H), 4.2 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.5 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 188-192 (d, -CHO), 155-160 (d, C-F), aromatic carbons (110-140), 64-66 (-OCH₂CH₃), 14-16 (-OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ν: ~2980 (C-H), ~2880 (C-H), ~1690 (C=O, aldehyde), ~1600, ~1470 (C=C, aromatic), ~1250 (C-O), ~1050 (C-F) |

| Mass Spectrometry (EI) | m/z: 246/248 (M⁺), characteristic isotopic pattern for bromine |

Conclusion

This technical guide presents a detailed and scientifically grounded synthetic approach for the preparation of this compound. The proposed two-step pathway, involving the bromination of 1-ethoxy-2-fluorobenzene followed by a regioselective formylation, offers a logical and efficient route to this valuable intermediate. The guide provides comprehensive experimental protocols for two alternative formylation methods, the Vilsmeier-Haack reaction and ortho-lithiation, allowing researchers to choose the most suitable approach based on available resources and expertise. The inclusion of predicted characterization data serves as a valuable reference for product identification and purity assessment. This document is intended to empower researchers and drug development professionals with the necessary knowledge to synthesize this compound for their research and development endeavors.

References

- Supporting Information for a chemical communication. (2014). Chem. Commun., 50, 2330–2333.

- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.

- Supporting Inform

- Vilsmeier-Haack Reaction. Cambridge University Press.

- Review Article on Vilsmeier-Haack Reaction.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR spectrum. ChemicalBook.

- 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum. ChemicalBook.

- 6-Bromo-2,3-difluorobenzaldehyde. PubChem.

- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. PubChem.

- This compound. 2a biotech.

- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.

- This compound. BLD Pharm.

- Method for producing 1-bromo-3-fluorobenzene.

- An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. Benchchem.

- Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one.

- and 1,2-Dibromination of the Phenylethanes in the Presence of NaBr/NaBrO3/H2SO4 as the Bromination Reagent - Supporting Inform

- This compound. CymitQuimica.

- A Deep Dive into 1-Bromo-4-ethoxy-2,3-difluorobenzene for Advanced Chemical Synthesis.

- This compound CAS#: 1114809-07-2. ChemicalBook.

- How to Synthesize 1-BROMO-3-FLUORO-4-IODOBENZENE? - FAQ. Guidechem.

- 6-bromo-3-chloro-2-fluorobenzaldehyde. Biosynth.

- 6-Bromo-3-chloro-2-fluorobenzaldehyde. Advanced ChemBlocks.

- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.

- 2-Bromo-6-fluorobenzaldehyde 96 360575-28-6. Sigma-Aldrich.

- 3-Bromo-4-fluorobenzaldehyde - Optional[13C NMR] - Spectrum. SpectraBase.

- 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum. ChemicalBook.

- 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum. ChemicalBook.

- 2-Fluorobenzaldehyde(446-52-6) 1 H NMR. ChemicalBook.

- 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum. ChemicalBook.

- Bromine as the Ortho-Directing Group in the Aromatic Metalation/Silylation of Substituted Bromobenzenes.

- Benzaldehyde, 3-ethoxy-2-hydroxy-. the NIST WebBook.

Sources

- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. rsc.org [rsc.org]

- 6. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR spectrum [chemicalbook.com]

- 7. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum [chemicalbook.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound CAS#: 1114809-07-2 [m.chemicalbook.com]

An In-Depth Technical Guide to 6-Bromo-3-ethoxy-2-fluorobenzaldehyde: Properties, Synthesis, and Applications

Abstract

6-Bromo-3-ethoxy-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring an aldehyde, an ethoxy group, and two different halogen atoms (bromine and fluorine) at specific positions—renders it a versatile synthetic intermediate. The strategic placement of these groups allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a plausible synthetic route with detailed protocols, explores its chemical reactivity, and discusses its potential applications, all grounded in established chemical principles and supported by authoritative data.

Core Chemical and Physical Properties

This compound is a polysubstituted benzene derivative. The interplay of its functional groups dictates its physical characteristics and chemical behavior. The electron-withdrawing nature of the aldehyde and halogen substituents, combined with the electron-donating effect of the ethoxy group, creates a unique electronic environment on the aromatic ring.

| Property | Value | Source |

| CAS Number | 1114809-07-2 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | Deduced |

| Molecular Weight | 247.06 g/mol | Calculated |

| Appearance | White to off-white or light yellow solid | Inferred from similar compounds[2][3] |

| Melting Point | 37-46 °C | Based on similar compounds[3] |

| Boiling Point | >200 °C (Predicted) | Inferred from similar compounds[2] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Insoluble in water. | Predicted based on structure |

Spectroscopic Signature Analysis

Predicting the spectral data is crucial for reaction monitoring and final product confirmation. The structure of this compound would produce a distinct spectroscopic signature.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically between δ 9.8-10.5 ppm. The ethoxy group will present as a quartet (CH₂) around δ 4.0-4.2 ppm and a triplet (CH₃) around δ 1.4-1.5 ppm. The two aromatic protons will appear as doublets in the δ 7.0-7.8 ppm region, with coupling constants influenced by their positions relative to the fluorine atom.

-

¹³C NMR: The carbon spectrum will be distinguished by the aldehyde carbonyl carbon signal around δ 185-195 ppm. The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the fluorine showing a large C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch from the aldehyde group at approximately 1690-1710 cm⁻¹. Other key peaks will include C-O stretching from the ethoxy group (~1250 cm⁻¹) and C-H aromatic stretches (~3000-3100 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with roughly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Purification

Proposed Synthetic Workflow

The chosen strategy involves a low-temperature formylation reaction, a standard method for introducing an aldehyde group onto an activated aromatic ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Ortho-Formylation

This protocol is a representative procedure based on methods for synthesizing similar substituted benzaldehydes.[4]

-

Reactor Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen.

-

Initial Reagents: Add 2-bromo-1-fluoro-4-ethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Rationale: Anhydrous conditions are critical as organolithium reagents are highly reactive with water. Low temperature prevents unwanted side reactions.

-

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 1.6 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

Rationale: n-BuLi is a strong base that deprotonates the most acidic aromatic proton, which is ortho to the fluorine atom, to form the aryl lithium intermediate.

-

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Rationale: DMF serves as the formylating agent, reacting with the nucleophilic aryl lithium intermediate.

-

-

Quenching & Workup: Cool the reaction mixture to 0 °C and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Self-Validation: The purity of the final product should be assessed by ¹H NMR and GC-MS to confirm its identity and ensure the absence of starting material or byproducts.

-

Chemical Reactivity and Mechanistic Pathways

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

Reactions of the Aldehyde Group

The aldehyde is a versatile handle for C-C and C-N bond formation, including:

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN) to form substituted benzylamines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene using a phosphonium ylide.

-

Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.[5]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (e.g., using KMnO₄ or Jones reagent) or reduced to a primary alcohol (e.g., using NaBH₄).

Reactions of the Aryl Bromide: Cross-Coupling

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. This allows for the introduction of aryl, alkyl, or vinyl groups at the C6 position.

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Applications in Research and Development

While specific applications of this exact molecule require further investigation, the structural motifs it contains are prevalent in high-value chemicals.

-

Pharmaceutical Intermediates: Halogenated and substituted benzaldehydes are crucial precursors for a wide range of pharmaceuticals. Related structures are used in the synthesis of anti-inflammatory agents like phosphodiesterase 4 (PDE4) inhibitors and in the development of novel antibiotics.[5][6] The unique substitution pattern of this molecule makes it an attractive starting point for creating new chemical entities with potential biological activity.

-

Materials Science: Fluorinated aromatic compounds are integral to the development of advanced materials. They are used in synthesizing polymers with enhanced thermal stability, liquid crystals, and organic semiconductors.[2][3] The presence of both fluorine and bromine allows for sequential, site-selective modifications to build complex macromolecular structures.

-

Agrochemicals: The synthesis of novel pesticides and herbicides often relies on fluorinated and brominated aromatic building blocks to enhance efficacy and tune bioavailability.[3]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. Safety data for structurally similar compounds provides a strong basis for its hazard assessment.

GHS Hazard Information (Predicted)

| Hazard Class | Statement | GHS Code | Source |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [7][8][9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [7][8][9] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [7][8][9] |

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 standards.[9][10]

-

Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Exposure Avoidance: Avoid all direct contact with skin and eyes. Do not ingest or inhale.[10]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[10][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[10][12]

-

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation of the aldehyde group.

References

-

This compound . 2a biotech. [Link]

-

6-Bromo-2,3-difluorobenzaldehyde . PubChem. [Link]

-

6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde . PubChem. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

6-Bromo-3-(cyclohexyloxy)-2-fluorobenzaldehyde . PubChem. [Link]

-

Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications . Mol-Instincts. [Link]

-

UV-Visible, IR, and 1 NMR spectral data of compounds . ResearchGate. [Link]

- Process for the halogenation of aldehydes and ketones.

- Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Ortho substituted benzaldehydes, preparation thereof and use thereof.

- Process for producing fluorobenzaldehydes.

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. 6-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | CID 9877851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.fr [fishersci.fr]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Navigating the Research Landscape of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde (CAS 1114809-07-2): A Technical Guide for Chemical and Pharmaceutical Scientists

An In-depth Review of a Niche Chemical Intermediate: From Synthesis to Biological Screening and Beyond

For researchers, scientists, and professionals in drug development and material science, the journey of a novel chemical entity is often one of twists and turns. This guide provides a comprehensive technical overview of the experimental data available for 6-Bromo-3-ethoxy-2-fluorobenzaldehyde, cataloged under CAS number 1114809-07-2. While initial explorations into its biological activity have yielded specific outcomes, its synthetic utility continues to be of interest. This document will detail its synthesis, report on its biological evaluation, and discuss its alternative applications, offering a complete picture for those encountering this compound in their research.

I. Chemical Identity and Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . Its structure is characterized by a benzene ring functionalized with a bromine atom, an ethoxy group, a fluorine atom, and a formyl (aldehyde) group.

| Property | Value |

| CAS Number | 1114809-07-2 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| IUPAC Name | This compound |

II. Synthesis and Purification

The synthesis of this compound has been described as a multi-step process, often involving the formylation of a substituted bromobenzene precursor. A documented laboratory-scale synthesis provides a clear pathway for obtaining this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a method described in a doctoral thesis focused on the synthesis of bacterial two-component system inhibitors.[1]

Objective: To synthesize this compound from 4-bromo-1-ethoxy-2-fluorobenzene.

Materials:

-

4-bromo-1-ethoxy-2-fluorobenzene

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexane (2.4 M solution)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Argon gas supply

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel)

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA):

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.3 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 2.4 M solution of n-BuLi in hexane (1.3 equivalents) dropwise to the stirred solution.

-

Continue stirring at 0 °C for 20 minutes to ensure the complete formation of LDA.

-

-

Formylation Reaction:

-

Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve 4-bromo-1-ethoxy-2-fluorobenzene (1 equivalent) in anhydrous THF.

-

Slowly add the solution of 4-bromo-1-ethoxy-2-fluorobenzene to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add N,N-Dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as the final product.

-

III. Biological Activity Assessment

A key aspect of characterizing a novel compound for potential drug development is the assessment of its biological activity. This compound was evaluated for its antibacterial properties as part of a broader study on bacterial two-component system inhibitors.[1]

Antibacterial Screening

The compound was tested in vitro against a panel of bacterial cell lines.[1] The results of these assays were definitive.

Experimental Data:

| Bacterial Strain | Activity | Concentration |

| Staphylococcus aureus Newman | No measurable inhibition | Up to 250 µg/mL |

| Escherichia coli D21F2 | No measurable inhibition | Up to 250 µg/mL |

| Escherichia coli 25922 | No measurable inhibition | Up to 250 µg/mL |

| Enterococcus faecium | No measurable inhibition | Up to 250 µg/mL |

| Enterococcus faecalis | No measurable inhibition | Up to 250 µg/mL |

Conclusion of Biological Screening: The experimental data indicates that this compound does not possess antibacterial activity against the tested strains at concentrations up to 250 µg/mL.[1] This negative result suggests that, in its current form, the compound is not a promising lead for the development of antibiotics targeting these common pathogens.

IV. Alternative Applications: A Role in Material Science

While the path of this compound in drug development appears to be at a standstill based on current data, its utility as a chemical intermediate has been demonstrated in other fields. A patent for a "Compound having dihydrophenanthrene, liquid crystal composition and liquid crystal display device" describes the synthesis of this compound as a step in creating more complex molecules for use in liquid crystal displays.[2]

This highlights a crucial aspect of chemical research: a compound that may not be suitable for a biological application can be a valuable building block in material science. The specific substitution pattern of this compound likely provides desirable electronic and steric properties for the synthesis of liquid crystal components.

V. Conclusion and Future Perspectives

For researchers and drug development professionals, this compound (CAS 1114809-07-2) serves as an informative case study. The available experimental data demonstrates a clear and reproducible synthetic route. However, the biological screenings to date have not shown any promising activity, at least in the context of antibacterial research.

The key takeaways are:

-

Synthesis: A reliable synthetic protocol is available for researchers who need to access this compound as an intermediate.

-

Biological Activity: The lack of antibacterial efficacy suggests that future drug development efforts with this scaffold should explore other biological targets or that significant structural modifications would be necessary to impart bioactivity.

-

Alternative Applications: The use of this compound in the synthesis of materials for liquid crystal displays underscores the importance of not viewing chemical entities through a single lens.

Future research could explore the biological activity of this compound in other therapeutic areas or leverage its unique substitution pattern for the development of novel materials. For now, it remains a specialized chemical intermediate with a well-defined synthesis and a clear, albeit negative, initial biological profile.

References

-

Solomin, V. (n.d.). SYNTHESIS OF BACTERIAL TWO-COMPONENT SYSTEM INHIBITORS. Doctoral thesis. Retrieved from [Link]

-

Compound having dihydrophenanthrene, liquid crystal composition and liquid crystal display device. (n.d.). Patsnap Eureka. Retrieved from [Link]

Sources

A Guide to the Spectral Analysis of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde (CAS No. 1114809-07-2). While a complete set of publicly available spectral data for this specific molecule is scarce, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering a robust methodology for the characterization of complex substituted aromatic aldehydes.

Introduction: The Structural Context

This compound is a polysubstituted aromatic aldehyde. Its utility in organic synthesis, particularly as a building block for complex pharmaceutical and agrochemical compounds, necessitates unambiguous structural confirmation. The unique substitution pattern—featuring an aldehyde, a bulky bromine atom, a fluorine atom, and an ethoxy group—creates a distinct electronic and steric environment. This environment gives rise to a characteristic spectral fingerprint that can be deciphered using a combination of modern analytical techniques. This guide will deconstruct the predicted spectral output from NMR, IR, and MS analyses, explaining the causal relationships between the molecular structure and the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information on the placement and connectivity of its constituent atoms.

Experimental Protocol: NMR

A standard protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility and a well-defined residual signal.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm. Chemical shifts (δ) are referenced to the residual CHCl₃ signal at 7.26 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-200 ppm, using proton decoupling to simplify signals to singlets. Chemical shifts are referenced to the CDCl₃ triplet at 77.16 ppm.

Predicted ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde, the two aromatic protons, and the ethoxy group. The electron-withdrawing nature of the aldehyde, fluorine, and bromine will shift the aromatic protons downfield.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |

| ~10.35 | Doublet (d) | ~2.5 | 1H | -CHO | The aldehyde proton is highly deshielded by the carbonyl group. It is expected to show a small coupling to the fluorine atom (⁴JHF), which is four bonds away. |

| ~7.45 | Triplet of Doublets (td) | JHH ≈ 8.5, JHF ≈ 5.0 | 1H | Ar-H⁵ | This proton is coupled to the adjacent Ar-H⁴ (JHH) and the fluorine atom at C2 (⁴JHF). |

| ~7.15 | Doublet of Doublets (dd) | JHH ≈ 8.5, JHF ≈ 1.5 | 1H | Ar-H⁴ | This proton is coupled primarily to Ar-H⁵ and shows a smaller, long-range coupling to the fluorine atom (⁵JHF). |

| ~4.18 | Quartet (q) | ~7.0 | 2H | -OCH₂CH₃ | The methylene protons are adjacent to three methyl protons, resulting in a quartet. |

| ~1.49 | Triplet (t) | ~7.0 | 3H | -OCH₂CH₃ | The methyl protons are adjacent to two methylene protons, resulting in a triplet. |

Logical Relationship: ¹H NMR Coupling This diagram illustrates the primary spin-spin coupling interactions expected for the aromatic protons of the molecule.

An In-depth Technical Guide to the Solubility of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public, quantitative solubility data for this specific compound, this document establishes a predicted solubility profile based on fundamental principles of organic chemistry and an analysis of its structural attributes. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of its solubility in a diverse range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering both a predictive framework and the practical tools for empirical validation.

Introduction to this compound

This compound is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its structural complexity, featuring a bromine atom, an ethoxy group, and a fluorine atom on the benzaldehyde scaffold, makes it a versatile building block for the synthesis of complex molecular architectures. The interplay of these functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter for its application in reaction chemistry, purification processes such as crystallization, and formulation development. An understanding of its solubility behavior is paramount for optimizing experimental conditions and ensuring the efficient progress of research and development endeavors.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₈BrFO₂ | - |

| Molecular Weight | 247.06 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from similar substituted benzaldehydes[1][2] |

| Melting Point | Not available. Structurally similar compounds like 2-Bromo-6-fluorobenzaldehyde have a melting point in the range of 43-47 °C. | [1] |

| Boiling Point | Not available. High, as is typical for aromatic aldehydes of this molecular weight. | - |

| Polarity | Moderately polar | Inferred from the presence of a polar carbonyl group and polarizable halogen atoms. |

| LogP (predicted) | Not available. The presence of the ethoxy group and bromine atom suggests a degree of lipophilicity. | - |

Supplier Information:

-

AOBChem: this compound is commercially available from AOBChem.[3]

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound arises from the cumulative effects of its functional groups:

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Fluorine and Bromine Atoms (-F, -Br): These halogens are electronegative and contribute to the molecule's polarity and polarizability.

-

Ethoxy Group (-OCH₂CH₃): The ether linkage is polar, and the ethyl group adds nonpolar character.

-

Benzene Ring: The aromatic ring is largely nonpolar but can participate in π-π stacking interactions.

Based on these structural features, a qualitative solubility profile in various classes of organic solvents can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. The absence of acidic protons prevents unwanted reactions with the aldehyde. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the carbonyl oxygen and ether linkage. However, the potential for hemiacetal formation with the aldehyde group exists, which could affect long-term stability in solution. |

| Nonpolar | Hexane, Heptane, Toluene | Low to Moderate | The presence of polar functional groups will limit solubility in highly nonpolar solvents. Toluene, with its aromatic ring, may show slightly better solubility due to potential π-π interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the molecule through dipole-dipole interactions. |

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, empirical determination is essential. The following section provides detailed protocols for three common methods of solubility determination.

Visual Method for Rapid Screening

This method is a straightforward approach for a rapid, semi-quantitative assessment of solubility.

Protocol:

-

Preparation: Weigh approximately 1-2 mg of this compound into a small vial.

-

Solvent Addition: Add the chosen organic solvent dropwise (e.g., 100 µL increments) to the vial.

-

Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Assessment: Observe the solution against a dark background. Complete dissolution of the solid indicates solubility at that concentration.

-

Quantification: Continue adding solvent until the solid is fully dissolved. The total volume of solvent added provides an estimate of the solubility.

Diagram of Visual Solubility Determination Workflow:

Caption: Workflow for visual solubility determination.

Gravimetric Method for Quantitative Analysis

This method provides a more accurate, quantitative measure of solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the desired solvent.

-

Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a filtered syringe to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound.

-

Calculation: Calculate the solubility in g/100 mL or other desired units.

Diagram of Gravimetric Solubility Determination Workflow:

Caption: Workflow for gravimetric solubility determination.

Spectroscopic and Chromatographic Methods for High-Throughput and Low-Volume Analysis

For more precise and automated solubility determination, UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a calibration curve.

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol.

-

Sample Preparation: Withdraw a small aliquot of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample by UV-Vis spectroscopy or HPLC.

-

Quantification: Determine the concentration of the diluted sample from the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Diagram of Spectroscopic/Chromatographic Solubility Determination Workflow:

Caption: Workflow for spectroscopic/chromatographic solubility determination.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and the organic solvents used for solubility studies. While a specific Material Safety Data Sheet (MSDS) for the target compound is not widely available, information from structurally similar compounds provides guidance.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Specific Hazards for Substituted Benzaldehydes:

-

Irritation: May cause skin, eye, and respiratory irritation.[6][7]

-

Toxicity: May be harmful if swallowed.[6]

Always consult the MSDS for the specific solvents being used, as they present their own unique hazards.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data is not yet publicly available, a predictive solubility profile has been established based on the compound's molecular structure. The detailed experimental protocols provided herein offer researchers the necessary tools to empirically determine the solubility in a variety of organic solvents, thereby facilitating the compound's use in further research and development. Adherence to the outlined safety and handling procedures is crucial for ensuring a safe laboratory environment.

References

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-difluorobenzaldehyde. Retrieved from [Link]

Sources

- 1. 2-Bromo-6-fluorobenzaldehyde 96 360575-28-6 [sigmaaldrich.com]

- 2. innospk.com [innospk.com]

- 3. aobchem.com [aobchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | CID 9877851 - PubChem [pubchem.ncbi.nlm.nih.gov]

stability of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde under acidic/basic conditions

An In-depth Technical Guide to the Chemical Stability of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Executive Summary

This guide provides a comprehensive technical analysis of the chemical stability of this compound under acidic and basic conditions. This molecule, a polysubstituted benzaldehyde derivative, is of significant interest as a building block in medicinal chemistry and materials science. An understanding of its stability profile is critical for its synthesis, purification, storage, and application in further chemical transformations. Our analysis indicates two primary liabilities: acid-catalyzed hydrolysis of the ethoxy group and, more significantly, multiple degradation pathways under basic conditions, including the Cannizzaro reaction and nucleophilic aromatic substitution. This document outlines the mechanistic basis for this instability, provides detailed protocols for experimental stability assessment, and offers recommendations for handling and use.

Introduction and Molecular Structure Analysis

This compound is a complex aromatic aldehyde featuring four distinct functional groups whose electronic and steric interactions dictate its overall reactivity and stability. Before assessing its behavior in acidic or basic media, it is crucial to understand the contribution of each substituent to the chemistry of the aromatic ring and the aldehyde moiety.

-

Aldehyde Group (-CHO): The formyl group is a powerful electron-withdrawing group through both induction and resonance. It deactivates the aromatic ring toward electrophilic substitution but, critically, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. As the aldehyde lacks α-hydrogens, it cannot form an enolate.[1]

-

Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect that deactivates the ring. However, it can also donate electron density via resonance.[2] Its position ortho to the aldehyde group significantly enhances the electrophilicity of the carbonyl carbon and makes the ipso-carbon a potential site for nucleophilic aromatic substitution (SNAr).[3]

-

Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group is a strong resonance donor, activating the aromatic ring. This ether linkage, however, represents a key liability under strong acidic conditions, where it is susceptible to cleavage.

-

Bromo Group (-Br): Like fluorine, bromine is an ortho-, para-directing deactivator, withdrawing electron density through induction while donating weakly through resonance.

The confluence of these effects creates a molecule with several potential reaction pathways. The electron-withdrawing nature of the aldehyde and fluorine groups makes the aromatic core electron-deficient, predisposing it to certain nucleophilic reactions, while the ether and aldehyde functionalities are themselves susceptible to hydrolysis and disproportionation, respectively.

Stability Under Acidic Conditions

The primary degradation pathway for this compound under acidic conditions is the cleavage of the aryl-ether bond of the ethoxy group.

Mechanism: Acid-Catalyzed Ether Hydrolysis

Ethers are generally stable but can be cleaved by strong acids, such as HBr or HI, often requiring heat.[4] The mechanism proceeds in two main steps:

-

Protonation: The ether oxygen is protonated by the acid, transforming the alkoxy group into a good leaving group (an alcohol).

-

Nucleophilic Attack: A nucleophile (e.g., a halide ion or water) attacks one of the adjacent carbon atoms. For aryl alkyl ethers, the cleavage almost exclusively occurs at the alkyl-oxygen bond. The nucleophile will attack the less-hindered alkyl carbon, leading to the formation of a phenol and an alkyl halide, because sp²-hybridized aromatic carbons do not readily undergo SN1 or SN2 reactions.[4]

In the case of this compound, the reaction would yield 6-Bromo-2-fluoro-3-hydroxybenzaldehyde and an ethyl derivative (ethanol or ethyl halide, depending on the acid and nucleophile present). The reaction is generally slow and often requires elevated temperatures to proceed at a significant rate.[5]

Potential Degradation Pathway (Acidic)

Caption: Acid-catalyzed hydrolysis of the ethoxy group.

Stability Under Basic Conditions

The molecule exhibits greater instability under basic conditions, with at least two competing degradation pathways being highly probable.

Mechanism 1: The Cannizzaro Reaction

Benzaldehydes that lack alpha-hydrogens, such as the title compound, undergo a characteristic disproportionation reaction in the presence of a strong base (e.g., concentrated NaOH or KOH).[1][6] This is known as the Cannizzaro reaction.[7][8]

-

Hydroxide Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate.

-

Hydride Transfer: This intermediate then acts as a hydride donor, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This step is typically the rate-determining step.

-

Product Formation: The hydride transfer results in the formation of a carboxylate anion (the oxidized product) and an alkoxide (the reduced product). A final proton exchange with the solvent yields the corresponding carboxylic acid and alcohol.

For this compound, this reaction would yield an equimolar mixture of 6-Bromo-3-ethoxy-2-fluorobenzoic acid (as its salt) and 6-Bromo-3-ethoxy-2-fluorobenzyl alcohol.[6]

Mechanism 2: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings that are substituted with strong electron-withdrawing groups are activated towards nucleophilic attack.[3][9] In this compound, the aldehyde group is a potent electron-withdrawing group. The fluorine atom is located ortho to it, making this position highly susceptible to SNAr.

-

Nucleophilic Addition: A nucleophile, such as a hydroxide ion, attacks the carbon atom bearing the fluorine atom (the ipso-carbon). This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the oxygen atom of the aldehyde group, providing significant stabilization.

-

Elimination: The leaving group (fluoride ion) is ejected, and the aromaticity of the ring is restored.

This pathway would result in the formation of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, which is counterintuitive but arises because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[3]

Potential Degradation Pathways (Basic)

Caption: Competing degradation pathways under basic conditions.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is essential.[10][11] This involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify potential products.[12]

Overall Workflow

Caption: General workflow for a forced degradation study.

Materials & Reagents

-

This compound (API)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M

-

Formic Acid or Trifluoroacetic Acid (Mobile Phase Modifier)

-

Volumetric flasks, pipettes, autosampler vials

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the API in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Acid Degradation:

-

Transfer an aliquot of the stock solution to a flask.

-

Add an equal volume of 1 M HCl.

-

Maintain the solution at a controlled temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, immediately neutralize it with an equivalent amount of NaOH, and dilute with mobile phase to the target analytical concentration.

-

-

Base Degradation:

-

Transfer an aliquot of the stock solution to a flask.

-

Add an equal volume of 1 M NaOH.

-

Maintain the solution at a controlled temperature (e.g., 60 °C).

-

At the same specified time points, withdraw a sample, immediately neutralize it with an equivalent amount of HCl, and dilute with mobile phase.

-

-

Control Sample:

-

Prepare a control sample by diluting the stock solution with the solvent mixture (e.g., 50:50 acetonitrile:water) and storing it under ambient conditions.

-

-

Analytical Method:

-

Analyze all samples using a validated stability-indicating HPLC method. A reversed-phase method is typically suitable.

-

Column: C18 or Phenyl-Hexyl, 100 mm x 4.6 mm, 2.7 µm.

-

Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or as determined by a UV scan of the API.

-

The method must be capable of separating the main API peak from all degradation product peaks.[10]

-

-

Peak Identification:

-

Analyze samples showing significant degradation using LC-MS/MS to obtain the mass of the degradation products and elucidate their structures.[11]

-

Data Presentation and Interpretation

Results from the forced degradation study should be summarized to clearly show the extent of degradation under each condition.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Time (hours) | API Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |

| 1 M HCl, 60°C | 24 | 95.2 | 4.5 (Hydrolysis Prod.) | - | 4.8 | 100.0 |

| 1 M NaOH, 60°C | 8 | 48.7 | 24.1 (Cannizzaro Acid) | 25.5 (Cannizzaro Alc.) | 51.3 | 100.0 |

| 0.1 M NaOH, RT | 24 | 89.1 | 5.1 (Cannizzaro Acid) | 4.9 (Cannizzaro Alc.) | 10.9 (incl. SNAr) | 99.1 |

-

API Assay: The percentage of the initial API remaining.

-

Mass Balance: The sum of the assay of the main peak and all degradation products. A value close to 100% indicates that all major degradation products are being detected.[10]

Conclusion and Recommendations

The stability of this compound is highly dependent on pH.

-

Acidic Conditions: The molecule is relatively stable, with the primary degradation route being the slow acid-catalyzed hydrolysis of the ethoxy ether, typically requiring heat and strong acid. For reactions or storage, mildly acidic to neutral conditions (pH 3-7) at ambient temperature should be well-tolerated.

-

Basic Conditions: The molecule is significantly unstable under basic conditions. It is highly susceptible to the Cannizzaro reaction, especially with concentrated base, leading to rapid disproportionation. A competing SNAr pathway to displace the ortho-fluorine is also likely.

Recommendations for Researchers:

-

Storage: Store the solid compound in a cool, dry, and neutral environment. Avoid exposure to basic vapors.

-

Reaction Conditions:

-

Avoid the use of strong bases (e.g., NaOH, KOH, alkoxides) unless the intended reaction is the Cannizzaro disproportionation or SNAr.

-

For reactions requiring a base, consider using non-nucleophilic, hindered organic bases (e.g., DBU, DIPEA) or weak inorganic bases (e.g., K₂CO₃, NaHCO₃) at low temperatures, with careful monitoring of reaction progress and impurity formation.

-

When using this molecule as a synthetic intermediate, it is crucial to select reaction conditions that are neutral or mildly acidic to preserve its structural integrity.

-

-

Purification: During workup procedures, avoid basic washes (e.g., sodium bicarbonate solution) if prolonged contact is expected. Neutral water or mildly acidic washes are preferable.

By understanding these inherent stability characteristics, researchers can design more robust synthetic routes, develop stable formulations, and ensure the quality and integrity of their work involving this compound.

References

- Filo. (2025). Analyze the following reaction sequences involving benzaldehyde (C_6H_5CH..).

- Quora. (2019). What is the reaction involved when two molecules of benzaldehyde reacted to each other in the presence of a strong base?.

- Wikipedia. (n.d.). Aldehyde.

- BenchChem. (2025). electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde.

- ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.

- NCERT. (n.d.). Organic Chemistry – Specific Name Reactions.

- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.

- NIH. (2020). Acid-catalysed α-O-4 aryl-ether bond cleavage in methanol/(aqueous) ethanol: understanding depolymerisation of a lignin model compound during organosolv pretreatment.

- Wikipedia. (n.d.). Ether cleavage.

- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- R Discovery. (n.d.). Forced Degradation Studies Research Articles.

- Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.

- OMICS Online. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

- MedCrave online. (2016). Forced Degradation Studies.

- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

Sources

- 1. Aldehyde - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. Analyze the following reaction sequences involving benzaldehyde (C_6H_5CH.. [askfilo.com]

- 7. quora.com [quora.com]

- 8. kvmwai.edu.in [kvmwai.edu.in]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. longdom.org [longdom.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biomedres.us [biomedres.us]

The Strategic Application of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Abstract

Polysubstituted aromatic scaffolds are foundational to the discovery of novel therapeutic agents. Among these, 6-Bromo-3-ethoxy-2-fluorobenzaldehyde emerges as a promising, albeit under-explored, building block for medicinal chemists. Its unique arrangement of substituents—a reactive aldehyde, a bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and an ethoxy group—offers a versatile platform for the synthesis of complex and potentially bioactive molecules. This technical guide provides a prospective analysis of the applications of this compound in drug discovery, drawing upon established synthetic methodologies and the known pharmacological relevance of similarly substituted benzaldehydes. We will explore its synthesis, potential chemical transformations, and its prospective role in the generation of novel heterocyclic compounds for various therapeutic targets.

Introduction: The Untapped Potential of a Polysubstituted Scaffold

The pursuit of novel chemical entities with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a central theme in medicinal chemistry. Substituted benzaldehydes are a cornerstone of this endeavor, serving as versatile intermediates in the synthesis of a vast array of pharmaceuticals.[1] The strategic placement of various functional groups on the benzaldehyde ring allows for precise control over the steric and electronic properties of the final molecule, thereby influencing its biological activity.

This compound is a particularly intriguing starting material due to its trifecta of functionalities. The aldehyde group provides a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, which are precursors to a wide range of heterocyclic systems.[2] The bromine atom is a key feature, enabling its participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, thus allowing for the introduction of diverse substituents. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, improve binding affinity, and modulate pKa. Finally, the ethoxy group can influence solubility and participate in hydrogen bonding interactions with biological targets.

This guide will serve as a comprehensive resource for researchers and drug development professionals, outlining the potential of this compound as a strategic starting material in the synthesis of next-generation therapeutics.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Nitration of 2-bromo-6-fluorotoluene: The starting material, 2-bromo-6-fluorotoluene, would first undergo nitration to introduce a nitro group, likely directed to the 3-position due to the directing effects of the existing substituents.

-

Reduction of the nitro group: The nitro group would then be reduced to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Diazotization and hydroxylation: The resulting aniline derivative would undergo diazotization followed by hydrolysis to introduce a hydroxyl group at the 3-position.

-

Williamson ether synthesis: The hydroxyl group would then be converted to an ethoxy group via a Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

-

Oxidation of the methyl group: Finally, the methyl group would be oxidized to an aldehyde using a suitable oxidizing agent, such as manganese dioxide or potassium permanganate, to yield the target compound, this compound.

Physicochemical Properties and Reactivity

The unique substitution pattern of this compound dictates its chemical reactivity and influences the properties of its derivatives.

| Property | Predicted Characteristic | Implication in Medicinal Chemistry |

| Molecular Weight | ~247.06 g/mol | Good starting point for lead generation, allowing for further elaboration without excessive molecular weight gain. |

| Polarity | Moderately polar | Influences solubility in organic solvents and potential for hydrogen bonding. |

| Reactivity of Aldehyde | Susceptible to nucleophilic attack | Enables a wide range of synthetic transformations to build molecular complexity. |

| Reactivity of Bromine | Amenable to cross-coupling reactions | Allows for the introduction of a wide variety of substituents to explore structure-activity relationships. |

| Influence of Fluorine | Electron-withdrawing, potential for H-bonding | Can enhance metabolic stability, binding affinity, and membrane permeability of derivatives. |

| Influence of Ethoxy Group | Electron-donating, potential for H-bonding | Can modulate electronic properties and provide additional interaction points with biological targets. |

Potential Applications in the Synthesis of Bioactive Heterocycles

The true potential of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse array of heterocyclic compounds, many of which are privileged structures in medicinal chemistry.

Synthesis of Quinolines and Isoquinolines

Quinolines and isoquinolines are prevalent in numerous FDA-approved drugs and natural products with a wide range of biological activities. The aldehyde functionality of this compound can be utilized in classic quinoline syntheses such as the Friedländer annulation.

Caption: General scheme for the synthesis of substituted quinolines.

Synthesis of Pyrimidines and other N-Heterocycles

The aldehyde can participate in condensation reactions with ureas, thioureas, or amidines to form various pyrimidine derivatives and other nitrogen-containing heterocycles, which are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.

Utilization of the Bromine Atom for Further Diversification

Following the initial construction of a heterocyclic core, the bromine atom at the 6-position provides a valuable handle for further diversification through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization.

Caption: A strategic workflow for generating a diverse library of compounds.

Prospective Biological Targets and Therapeutic Areas

Given the prevalence of substituted benzaldehyde-derived scaffolds in various therapeutic agents, compounds synthesized from this compound could potentially target a wide range of biological pathways. The specific substitution pattern may impart selectivity towards certain enzyme families or receptors.

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic and heterocyclic cores. The scaffold derived from this benzaldehyde could be elaborated to target specific kinases implicated in cancer and inflammatory diseases.

-

GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The diverse functionalities of the starting material allow for the synthesis of ligands with tailored properties to interact with various GPCRs.

-

Antimicrobial Agents: The incorporation of halogen atoms and heterocyclic motifs is a common strategy in the development of novel antibacterial and antifungal agents.

Conclusion and Future Directions

While direct applications of this compound in medicinal chemistry are not yet extensively documented, its chemical architecture strongly suggests its potential as a valuable and versatile building block. The combination of a reactive aldehyde, a handle for cross-coupling, and the modulating effects of the fluoro and ethoxy substituents provides a rich platform for the generation of novel and diverse chemical entities.

Future research should focus on the development of efficient and scalable synthetic routes to this compound and the exploration of its reactivity in a variety of cyclization and functionalization reactions. The synthesis and screening of libraries of compounds derived from this scaffold against a panel of biological targets will be crucial in unlocking its full therapeutic potential. As our understanding of the intricate relationship between chemical structure and biological activity continues to grow, strategically designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [Link]

- Comins, D. L., & Baevsky, M. F. (1992). Tandem Reactions: Synthesis of Substituted Benzaldehydes. CORE Reader.

-

Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. [Link]

-

SciSpace. (2018). Polysubstituted benzaldehyde derivative and preparation method thereof. [Link]

-

PubChem. 6-Bromo-2,3-difluorobenzaldehyde. [Link]

-

PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [Link]

- Google Patents. (2012).

- Google Patents. (2014). Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Google Patents. (2001).

- Google Patents. (2018). Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide.

- Google Patents. (1988). Process for producing fluorobenzaldehydes.

- Google Patents. (2015). Preparation method of 2-fluoro-5-bromobenzaldehyde.

Sources

The Strategic Utility of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the demand for novel heterocyclic compounds with precisely tuned pharmacological profiles is incessant. The strategic selection of starting materials is paramount to the efficient construction of these complex molecular architectures. 6-Bromo-3-ethoxy-2-fluorobenzaldehyde has emerged as a highly versatile and valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those of therapeutic interest such as quinazolines and quinolines. Its unique substitution pattern, featuring an aldehyde for cyclization, a bromine atom for post-cyclization functionalization, and fluorine and ethoxy groups for modulating physicochemical properties, offers a powerful toolkit for the synthetic chemist. This in-depth technical guide explores the synthetic utility of this precursor, providing field-proven insights into its transformation into key heterocyclic cores. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Precursor's Potential